molecular formula C18H26N2O3 B5361190 1-{1-[2-(2-hydroxyethoxy)benzyl]piperidin-4-yl}pyrrolidin-2-one

1-{1-[2-(2-hydroxyethoxy)benzyl]piperidin-4-yl}pyrrolidin-2-one

Cat. No. B5361190
M. Wt: 318.4 g/mol
InChI Key: PYAVKCGJHGWOQZ-UHFFFAOYSA-N
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Description

1-{1-[2-(2-hydroxyethoxy)benzyl]piperidin-4-yl}pyrrolidin-2-one, also known as HEPP, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields.

Mechanism of Action

1-{1-[2-(2-hydroxyethoxy)benzyl]piperidin-4-yl}pyrrolidin-2-one acts as a dopamine transporter inhibitor, which means that it prevents the reuptake of dopamine in the brain. This results in an increase in the concentration of dopamine in the synaptic cleft, which can lead to increased dopamine signaling and activity. The exact mechanism of action of this compound is still being studied, but it is believed to involve the binding of this compound to the dopamine transporter protein.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the reuptake of dopamine in a dose-dependent manner. In vivo studies have shown that this compound can increase dopamine signaling and activity in the brain, which may have implications for the treatment of neuropsychiatric disorders such as ADHD and addiction. This compound has also been shown to have anti-inflammatory and analgesic properties, which may have implications for the development of new drugs.

Advantages and Limitations for Lab Experiments

1-{1-[2-(2-hydroxyethoxy)benzyl]piperidin-4-yl}pyrrolidin-2-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield, making it a cost-effective choice for researchers. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is still being studied. This compound also has low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-{1-[2-(2-hydroxyethoxy)benzyl]piperidin-4-yl}pyrrolidin-2-one. One direction is to further investigate its mechanism of action and its potential application in the treatment of neuropsychiatric disorders such as ADHD and addiction. Another direction is to explore its potential as a building block for the synthesis of new compounds with therapeutic properties. Additionally, future studies could investigate the effects of this compound on other neurotransmitter systems and its potential as a drug for the treatment of pain and inflammation.

Synthesis Methods

The synthesis of 1-{1-[2-(2-hydroxyethoxy)benzyl]piperidin-4-yl}pyrrolidin-2-one involves the reaction of 4-piperidone hydrochloride with 2-(2-hydroxyethoxy)benzyl chloride in the presence of a base catalyst. This reaction results in the formation of this compound as a white solid with a high yield. The synthesis method of this compound is relatively simple and cost-effective, making it a popular choice for researchers.

Scientific Research Applications

1-{1-[2-(2-hydroxyethoxy)benzyl]piperidin-4-yl}pyrrolidin-2-one has been extensively studied for its potential application in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to modulate the activity of the dopamine transporter, which may have implications for the treatment of neuropsychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and addiction. In pharmacology, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In medicinal chemistry, this compound has been used as a building block for the synthesis of various compounds with potential therapeutic properties.

properties

IUPAC Name

1-[1-[[2-(2-hydroxyethoxy)phenyl]methyl]piperidin-4-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c21-12-13-23-17-5-2-1-4-15(17)14-19-10-7-16(8-11-19)20-9-3-6-18(20)22/h1-2,4-5,16,21H,3,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAVKCGJHGWOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2CCN(CC2)CC3=CC=CC=C3OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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